molecular formula C13H22O3 B13509318 Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B13509318
M. Wt: 226.31 g/mol
InChI Key: LUOQVKWYBJGTMP-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate is a chemical compound that belongs to the class of cyclohexanone derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone derivatives with tert-butyl esters under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and nucleophiles like amines or alkoxides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions contribute to its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate: This compound has a similar structure but contains a piperidine ring instead of a cyclohexane ring.

    Tert-butyl 4-oxocyclohexane-1-carboxylate: This compound is structurally similar but lacks the 2,2-dimethyl substitution.

Uniqueness

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate is unique due to its specific structural features, such as the 2,2-dimethyl substitution on the cyclohexane ring.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C13H22O3/c1-12(2,3)16-11(15)10-7-6-9(14)8-13(10,4)5/h10H,6-8H2,1-5H3

InChI Key

LUOQVKWYBJGTMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CCC1C(=O)OC(C)(C)C)C

Origin of Product

United States

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